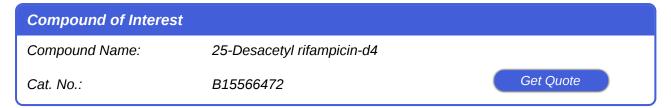


Technical Guide: Certificate of Analysis for 25-Desacetyl rifampicin-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for **25-Desacetyl rifampicin-d4**, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its parent drug, rifampicin. This document outlines the typical data presented in a Certificate of Analysis (CofA), details the experimental protocols for its characterization, and illustrates key analytical workflows.

Core Data Summary

The quantitative data for a representative batch of **25-Desacetyl rifampicin-d4** are summarized in the table below. These specifications are critical for ensuring the accuracy and reliability of analytical methods in which this standard is employed.



Test Parameter	Specification	Result	Method
Identification			
¹ H-NMR	Conforms to structure	Conforms	NMR
Mass Spectrum	Conforms to structure	Conforms	LC-MS
Purity & Assay			
Purity by HPLC (UV, 254 nm)	≥ 95.0%	93.74%[1]	HPLC-UV
Isotopic Enrichment (d4)	≥ 98%	>99%	HRMS
Physical Properties			
Appearance	Red to Orange Solid	Conforms	Visual
Molecular Formula	C41H52D4N4O11	C41H52D4N4O11[1]	-
Molecular Weight	784.93 g/mol	784.93[1]	-
Residual Impurities			
Residual Solvents	Meets USP <467>	Conforms	GC-HS
Water Content (Karl Fischer)	≤ 1.0%	<0.5%	KF Titration

Experimental Protocols

Detailed methodologies for the key analytical tests performed to certify **25-Desacetyl rifampicin-d4** are provided below. These protocols are based on established methods for rifampicin and its metabolites, adapted for the deuterated standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination



This method is used to determine the chemical purity of the standard by separating it from any non-deuterated or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium phosphate, pH adjusted). A typical starting point is a 55:45 (v/v) mixture of buffer and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- · Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of the standard in methanol or a suitable solvent to a known concentration (e.g., 1 mg/mL). Further dilutions are made with the mobile phase to fall within the linear range of the detector.
- Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

This method confirms the molecular weight and determines the isotopic distribution of the deuterated standard.

• Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a UPLC/HPLC system.



- Chromatography: A rapid chromatographic separation is typically employed using a C18 column with a fast gradient of water and acetonitrile, both containing 0.1% formic acid.
- Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.
- Mass Analysis: Full scan data is acquired over a mass range that includes the expected molecular ions of the deuterated and any potential non-deuterated species (e.g., m/z 700-900).
- Identity Confirmation: The measured mass of the primary molecular ion ([M+H]+) is compared to the theoretical exact mass of **25-Desacetyl rifampicin-d4**.
- Isotopic Enrichment Calculation: The relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, and d4 species are measured. The isotopic enrichment is calculated as the percentage of the d4 peak intensity relative to the sum of all deuterated and non-deuterated species. For accurate quantification, an isotopic enrichment of >98% is generally recommended.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

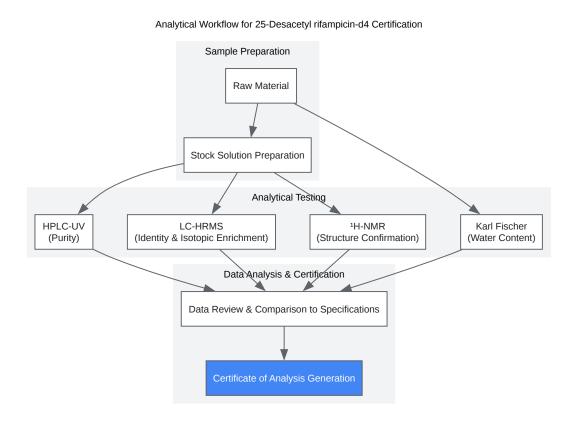
¹H-NMR is used to confirm the chemical structure and the position of deuterium labeling.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d6 or Chloroform-d.
- Data Acquisition: A standard ¹H-NMR spectrum is acquired.
- Structural Analysis: The chemical shifts, splitting patterns, and integrations of the observed proton signals are compared to the known spectrum of non-deuterated 25-Desacetyl rifampicin. The absence or significant reduction of signals at the positions of deuterium incorporation confirms the labeling site. For 25-Desacetyl rifampicin-d4, a reduction in the signals corresponding to the piperazine ring protons would be expected.

Mandatory Visualizations



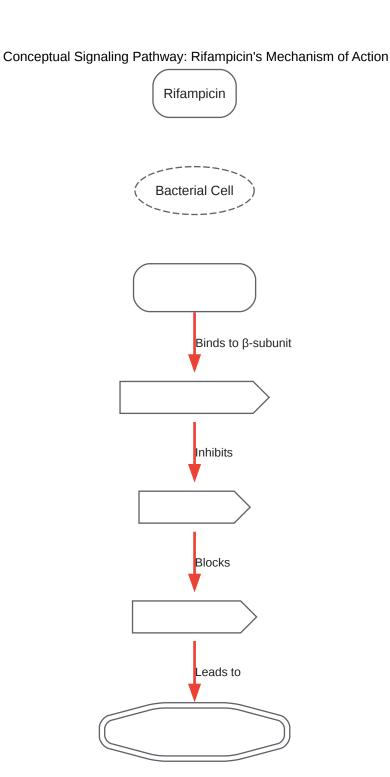
The following diagrams illustrate the logical workflow for the analytical characterization and a conceptual signaling pathway relevant to the parent compound, rifampicin.



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Analytical Workflow for Certification





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Rifampicin's Mechanism of Action



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References

- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
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